
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea
Beschreibung
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a synthetic organic compound that features a pyrrolidinone ring substituted with a fluorophenyl group and a phenylurea moiety
Eigenschaften
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-14-6-8-16(9-7-14)22-12-13(10-17(22)23)11-20-18(24)21-15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTJMBZTZSTDLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolidinone intermediate.
Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is investigated for its use in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)-3-phenylurea: Lacks the pyrrolidinone ring but shares the phenylurea moiety.
1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorophenyl)urea: Similar structure with a chlorophenyl group instead of a phenyl group.
1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methylphenyl)urea: Contains a methyl-substituted phenyl group.
Uniqueness
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biologische Aktivität
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a synthetic organic compound that has attracted attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidinone ring and a urea moiety, making it a candidate for various therapeutic applications.
Chemical Structure
The molecular formula of this compound is C19H22FN3O2, with a molecular weight of approximately 345.4 g/mol. The compound features a fluorinated phenyl group, which is known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site, thereby modulating enzymatic activity. For instance, it could inhibit certain proteases or kinases involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
1. Enzyme Inhibition
- The compound has shown promise in inhibiting various enzymes, which could lead to therapeutic effects in conditions such as cancer and inflammation. For example, its structural similarity to known inhibitors suggests potential activity against monoamine oxidase (MAO) enzymes, which are important in neurotransmitter metabolism .
2. Antimicrobial Properties
- Preliminary studies suggest that the compound may exhibit antimicrobial activities. This could be linked to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
3. Anti-inflammatory Effects
- The compound's interaction with inflammatory pathways may contribute to its anti-inflammatory properties, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological properties of related compounds, providing insights into the potential effects of this compound:
Q & A
Basic Synthesis
Q: What are the common synthetic routes for preparing 1-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea, and what intermediates are critical for optimizing yield? A: The synthesis typically involves three stages:
Pyrrolidinone Ring Formation : Cyclization of a γ-lactam precursor (e.g., via intramolecular cyclization of a β-ketoamide) to form the 5-oxopyrrolidin-3-yl scaffold.
Fluorophenyl Substitution : Introduction of the 4-fluorophenyl group at the pyrrolidinone nitrogen via nucleophilic substitution or coupling reactions under basic conditions.
Urea Linkage : Reaction of the intermediate amine (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methylamine with phenyl isocyanate or via carbodiimide-mediated coupling with aniline derivatives.
Key intermediates include the γ-lactam precursor and the amine intermediate. Yield optimization requires careful control of reaction temperature, stoichiometry, and purification by column chromatography or recrystallization .
Structural Characterization
Q: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound? A:
- NMR Spectroscopy : and NMR are used to verify the urea linkage (NH signals at ~6.5–7.0 ppm) and fluorophenyl group (distinct coupling patterns for aromatic protons). NMR confirms the presence of the fluorine substituent .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHFNO, MW 313.33) .
- X-ray Crystallography : Single-crystal X-ray diffraction, refined using SHELXL ( ), resolves bond lengths and angles, particularly the planarity of the urea moiety and stereochemistry of the pyrrolidinone ring .
Advanced Structure-Activity Relationship (SAR)
Q: How do structural modifications to the phenylurea or pyrrolidinone moieties influence biological activity? A: SAR studies often involve:
Phenylurea Modifications : Replacing the phenyl group with electron-withdrawing/donating substituents (e.g., nitro, methoxy) to alter hydrogen-bonding interactions with target proteins.
Pyrrolidinone Modifications : Varying substituents at the 3-position (e.g., methyl, benzyl) to modulate steric effects and ring conformation.
Fluorophenyl Position : Comparing 4-fluoro with 2- or 3-fluoro isomers to assess positional effects on target binding.
In vitro assays (e.g., enzyme inhibition, receptor binding) are used to quantify activity changes. For example, highlights that urea derivatives with fluorophenyl groups exhibit enhanced binding to serotonin receptors .
Biological Target Identification
Q: What in vitro assays are recommended for identifying potential pharmacological targets of this compound? A:
- Receptor Binding Assays : Screen against GPCRs (e.g., 5-HT receptors) using radioligand displacement assays.
- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., MAPK) or proteases using fluorogenic substrates.
- Cellular Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) to assess antiproliferative potential.
Target prioritization requires cross-validation with computational docking (e.g., AutoDock) and structural analogs ( ) .
Analytical Challenges in Purity Assessment
Q: What are common impurities in the synthesis of this compound, and how are they quantified? A: Typical impurities include:
- Unreacted Intermediates : Residual γ-lactam or aniline derivatives detected via HPLC (C18 column, UV detection at 254 nm).
- By-Products : Urea dimerization products or hydrolyzed carbamates, identified by LC-MS.
Quantification uses calibration curves with reference standards (e.g., ). Purity ≥95% is achievable with preparative HPLC .
Metabolic Stability Evaluation
Q: How can researchers assess the metabolic stability of this urea derivative? A:
Liver Microsome Assays : Incubate the compound with human or rodent liver microsomes, and monitor degradation via LC-MS/MS.
Metabolite Identification : Use high-resolution MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
CYP450 Inhibition Screening : Test inhibition of major CYP isoforms (e.g., CYP3A4) to predict drug-drug interactions.
notes that fluorophenyl groups can enhance metabolic stability by reducing oxidative metabolism .
Crystallographic Refinement Best Practices
Q: What software and protocols are recommended for resolving the crystal structure of this compound? A:
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo Kα radiation.
- Structure Solution : Employ SHELXT ( ) for direct methods or Patterson synthesis.
- Refinement : Iterative refinement with SHELXL to model disorder (e.g., flexible urea group) and validate with R-factor convergence (<0.05).
- Validation : Check using PLATON for missed symmetry and CCDC guidelines for deposition .
Computational Modeling for Binding Studies
Q: Which computational approaches are effective for predicting the binding mode of this compound to biological targets? A:
Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into target active sites (e.g., 5-HT receptor).
Molecular Dynamics (MD) : Simulate binding stability (e.g., GROMACS) over 100 ns to assess hydrogen-bond persistence.
Free Energy Calculations : Apply MM-PBSA to estimate binding affinity.
and provide structural templates for receptor-ligand modeling .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.